molecular formula C8H7FN4O B3033745 2-azido-N-(4-fluorophenyl)acetamide CAS No. 1160748-08-2

2-azido-N-(4-fluorophenyl)acetamide

Cat. No. B3033745
CAS RN: 1160748-08-2
M. Wt: 194.17 g/mol
InChI Key: KAFZJRQNDLNGIG-UHFFFAOYSA-N
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Description

The molecule 2-azido-N-(4-fluorophenyl)acetamide is a novel compound that has been synthesized and characterized for its potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound features a fluorophenyl group, which is a common motif in medicinal chemistry due to its ability to modulate the biological activity of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been reported, where primary compounds such as 3-fluoro-4-cyanophenol have been used to synthesize novel acetamide derivatives. These compounds, including 2-azido-N-(4-fluorophenyl)acetamide, are typically characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Molecular Structure Analysis

The molecular structure and vibrational assignments of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry indicates a near-planarity between the phenyl and pyrimidine rings, which may be relevant for the molecular interactions of 2-azido-N-(4-fluorophenyl)acetamide as well .

Chemical Reactions Analysis

The chemical reactivity of the compound has been explored through natural bond orbital (NBO) analysis, revealing strong stable hydrogen-bonded interactions, which are crucial for the biological activity of the molecule. The presence of the electronegative fluorine atom is likely to influence the reactivity and intermolecular contacts of the azido-N-(4-fluorophenyl)acetamide derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, including drug likeness, have been assessed based on Lipinski's rule of five, which predicts good oral bioavailability. Additionally, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated to provide insights into the pharmacokinetic profile of the molecule. The binding energy obtained from molecular docking studies suggests a strong interaction with the SARS-CoV-2 protease, indicating the potential of 2-azido-N-(4-fluorophenyl)acetamide as an antiviral drug candidate .

Scientific Research Applications

  • Crystalline Forms and Therapeutic Applications : A crystalline form (form B) of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, has been claimed to be more effective in the treatment of asthma and chronic obstructive pulmonary disease due to better absorption post-inhalation compared to Form A drug. This highlights the significance of crystalline forms in drug efficacy (Norman, 2013).

  • Potential Pesticides : Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including a compound closely related to 2-azido-N-(4-fluorophenyl)acetamide, have been characterized as potential pesticides. Their properties were determined using X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).

  • Inhibitors of Enzymes : New acetamido azasugars synthesized as analogs to 2-azido-N-(4-fluorophenyl)acetamide have been tested as inhibitors of β-N-acetylglucosaminase, showing competitive inhibition. These compounds could be useful for synthesizing inhibitors of N-acetylglucosaminyltransferase, indicating potential medical applications (Takaoka, Kajimoto, & Wong, 1993).

  • Synthesis and Utility in Organic Chemistry : Aryl and heteroaryl azido compounds, including derivatives of 2-azido-N-(4-fluorophenyl)acetamide, have been synthesized under various conditions, including ultrasonic irradiation. These compounds have diverse applications in organic synthesis and chemical research (Ranjbar-Karimi & Azizi, 2017).

  • Immunomodulation : A compound structurally similar to 2-azido-N-(4-fluorophenyl)acetamide, CL 259,763, has been shown to enhance the immune response in various models, indicating its potential as an immunomodulator in cancer therapy (Wang et al., 1988).

  • Antimicrobial Agents : Certain derivatives, such as 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, have been synthesized and evaluated for antimicrobial properties. The presence of fluorine atoms in these compounds significantly enhances their antimicrobial properties (Parikh & Joshi, 2014).

  • Inhibition of Tyrosinase : Triazole-based derivatives, including a compound similar to 2-azido-N-(4-fluorophenyl)acetamide, have been shown to inhibit mushroom tyrosinase, suggesting their potential use in designing new drugs against melanogenesis (Hassan et al., 2022).

  • Modulation of Immune Response to Tumors : Another compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, demonstrating immunomodulating effects that could be exploited in augmenting the immune response in tumor therapy (Wang et al., 2004).

properties

IUPAC Name

2-azido-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZJRQNDLNGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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